molecular formula C20H25NO7 B4043070 N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid

N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid

Cat. No.: B4043070
M. Wt: 391.4 g/mol
InChI Key: ZPRAIKWQFISETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Scientific Research Applications

N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-phenoxyphenol with ethylene oxide to form 2-(3-phenoxyphenoxy)ethanol. This intermediate is then reacted with N,N-dimethylamine under basic conditions to yield the desired product. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-phenoxyethanamine
  • N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine

Uniqueness

N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine stands out due to its dual phenoxy groups, which enhance its reactivity and potential for diverse applications. Compared to similar compounds, it offers unique opportunities for chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C2H2O4/c1-19(2)11-12-20-13-14-21-17-9-6-10-18(15-17)22-16-7-4-3-5-8-16;3-1(4)2(5)6/h3-10,15H,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRAIKWQFISETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC1=CC(=CC=C1)OC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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